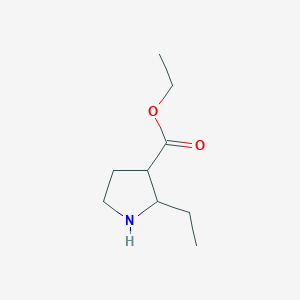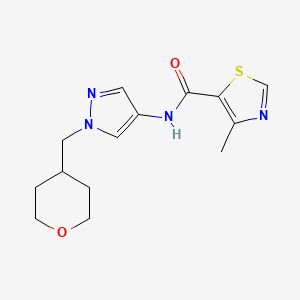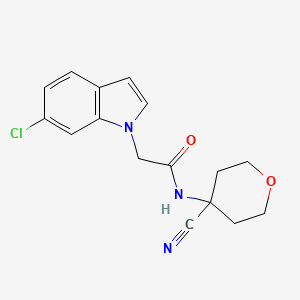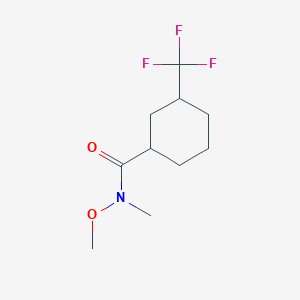![molecular formula C16H13NO4 B2625035 4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYBENZOIC ACID CAS No. 1016675-84-5](/img/structure/B2625035.png)
4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYBENZOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYBENZOIC ACID is an organic compound with the molecular formula C16H13NO4 and a molecular weight of 283.28 g/mol . This compound is characterized by the presence of a cyanophenyl group and a methoxybenzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYBENZOIC ACID typically involves the reaction of 2-cyanophenol with 3-methoxybenzoic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyanophenyl group can be reduced to an amine group under hydrogenation conditions.
Substitution: The methoxy and cyanophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium cyanide (NaCN) in polar solvents.
Major Products:
Oxidation: Formation of 4-[(2-cyanophenyl)methoxy]-3-methoxybenzaldehyde or this compound.
Reduction: Formation of 4-[(2-aminophenyl)methoxy]-3-methoxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYBENZOIC ACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYBENZOIC ACID involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The methoxybenzoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
4-[(2-CYANOPHENYL)METHOXY]BENZOIC ACID: A structurally similar compound with slight variations in the functional groups.
3-METHOXY-4-(2-CYANOPHENYL)BENZOIC ACID: Another similar compound with different positioning of the methoxy and cyanophenyl groups.
Uniqueness: 4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYBENZOIC ACID is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-[(2-cyanophenyl)methoxy]-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-20-15-8-11(16(18)19)6-7-14(15)21-10-13-5-3-2-4-12(13)9-17/h2-8H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIQYHIKEPWTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide](/img/structure/B2624952.png)




![(NE)-N-[(1-methylbenzimidazol-5-yl)methylidene]hydroxylamine](/img/structure/B2624963.png)
![1-(1-(4-fluorophenyl)-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2624964.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B2624965.png)
![5-Acetyl-6-[2-(difluoromethoxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2624966.png)
![1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine](/img/structure/B2624968.png)
![1-(2-oxo-2-phenylethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2624969.png)
![Tert-butyl 2-(thiophen-2-yl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2624971.png)


